14-Ethoxymetopon is derived from the morphinan family, which includes well-known opioids such as morphine and codeine. It is synthesized through modifications of the morphinan backbone, specifically by introducing an ethoxy group at the 14-position. This modification enhances its pharmacological activity compared to its precursors. The compound is part of ongoing research into new analgesics that may offer improved efficacy and reduced side effects compared to traditional opioids .
The synthesis of 14-ethoxymetopon involves several key steps. The general method includes:
A notable synthesis pathway involves the use of palladium-catalyzed reactions, which have been shown to enhance yields significantly compared to traditional methods .
The molecular structure of 14-ethoxymetopon can be represented by its chemical formula, . Key features include:
The molecular geometry and electronic properties can be analyzed using computational chemistry methods, which provide insights into how structural modifications affect receptor interactions .
14-Ethoxymetopon can participate in various chemical reactions typical of opioid derivatives:
These reactions are essential for exploring structure-activity relationships and developing new opioid analogs .
The mechanism of action for 14-ethoxymetopon primarily involves its interaction with opioid receptors, particularly the mu-opioid receptor. Upon binding:
Studies have indicated that modifications at the 14-position significantly enhance binding affinity and potency compared to non-substituted derivatives .
Key physical and chemical properties of 14-ethoxymetopon include:
These properties are crucial for determining suitable formulations for potential therapeutic applications .
The primary applications of 14-ethoxymetopon lie within pharmaceutical research:
The development of 14-alkoxymetopon derivatives originated from pioneering research conducted by Professor Helmut Schmidhammer and his team at the University of Innsbruck during the mid-1990s. This work built upon earlier investigations into C-14 substituted morphinans that revealed substantial enhancements in opioid receptor affinity and analgesic potency compared to parent compounds. The foundational compound in this series, 14-Methoxymetopon, was first synthesized and reported in this period and demonstrated remarkable pharmacological properties, including an approximately 500-fold increase in systemic analgesic potency relative to morphine, with spinal and supraspinal administration showing up to a million-fold greater potency [1] [4].
The strategic replacement of the C-14 methoxy group with longer alkyl chains, including the ethoxy derivative (14-Ethoxymetopon), emerged as a logical extension of this research. Medicinal chemists systematically explored these modifications to investigate the structure-activity relationships (SAR) associated with the alkoxy substituent at this position. The primary objectives included optimizing receptor interaction profiles, enhancing metabolic stability, and potentially dissociating analgesic effects from undesirable side effects commonly associated with classical µ-opioid receptor agonists like morphine [3] [7].
Table 1: Evolution of Key 14-Alkoxymetopon Derivatives
Compound | 14-Substituent | Year Reported | Key Pharmacological Advancement |
---|---|---|---|
Metopon | H | 1940s | 5-methyl substitution; reduced side effects vs morphine |
14-Methoxymetopon | -OCH₃ | Mid-1990s | Dramatic ↑ potency (x500 systemic; x10⁶ spinal) |
14-Ethoxymetopon | -OCH₂CH₃ | Post-2000 | Enhanced lipophilicity; modified receptor interactions |
POMO | -OCH₂CH₂C₆H₅ | 2018 | Mixed µ/δ/κ activity; reduced constipation |
Morphinan alkaloids constitute a structurally diverse class of compounds characterized by a tetracyclic backbone consisting of three fused six-membered rings and one five-membered ring containing a basic nitrogen atom. 14-Ethoxymetopon belongs specifically to the morphinan-6-one subclass, characterized by a ketone functionality at the C-6 position [6]. Within this chemical taxonomy, 14-Ethoxymetopon exhibits the following defining structural features:
Table 2: Structural Classification of 14-Ethoxymetopon Within Morphinans
Structural Feature | Morphinan | Codeine/Morphine | Thebaine | 14-Ethoxymetopon |
---|---|---|---|---|
C-3 Substituent | Variable | -OCH₃ / -OH | -OCH₃ | -OH |
C-5 Substituent | Variable | H | H | -CH₃ |
C-6 Substituent | Variable | -OH / -OH | -OCH₃ | =O (ketone) |
C-14 Substituent | H (typically) | H | H | -OC₂H₅ |
4,5α-Epoxy | No | Yes | Yes | Yes |
Δ⁷,⁸ bond | No | No | Yes | No (saturated) |
The introduction of oxygen-based substituents at the C-14 position of morphinan scaffolds represents a sophisticated medicinal chemistry strategy aimed at enhancing pharmacological potency and modifying receptor interaction profiles. The scientific rationale for this structural modification encompasses several key aspects:
Steric and Electronic Modulation: The C-14 position resides on ring C of the morphinan skeleton, a region critically involved in opioid receptor binding. Introduction of an alkoxy group introduces both steric bulk and altered electron distribution compared to the unsubstituted parent compound. The ethoxy group provides moderate steric demand and liphophilicity compared to smaller (methoxy) or bulkier (phenylpropoxy) analogues. Computational studies suggest the oxygen atom of the 14-alkoxy group may form critical hydrogen bonds with residues in the µ-opioid receptor binding pocket, potentially explaining the dramatic potency enhancements [3] [8].
Conformational Influence: The 14-alkoxy substitution influences the three-dimensional conformation of ring C. X-ray crystallography and molecular modeling studies indicate that the 14-ethoxy group imposes a slight flattening or distortion of ring C compared to unsubstituted morphinans. This conformational change may better complement the bioactive conformation recognized by the µ-opioid receptor, thereby enhancing binding affinity and efficacy. The degree of distortion correlates with the size of the alkoxy group, with larger substituents potentially inducing greater effects [7] [9].
Receptor Subtype Selectivity Modulation: While classical 5-methylmorphin-6-ones like metopon exhibit high µ-opioid receptor (MOR) selectivity, 14-alkoxy substitutions can subtly or significantly alter receptor interaction profiles. For example, replacing the 14-methoxy in 14-methoxymetopon with a 14-phenylpropoxy group (POMO) results in a compound (POMO) with very high affinity at all three opioid receptor types (MOR, DOR, KOR) and loss of MOR selectivity. The 14-ethoxy group in 14-Ethoxymetopon represents an intermediate step in exploring this structure-activity relationship, potentially offering a distinct balance of receptor interactions [5] [7].
Metabolic Considerations: Alkoxy groups at C-14 can influence the metabolic stability and pharmacokinetic profile of morphinans. The ethoxy group, being slightly larger and more lipophilic than methoxy, may confer different susceptibility to oxidative metabolic pathways compared to its methyl counterpart. This could potentially lead to altered duration of action or tissue distribution, although specific metabolic studies on 14-Ethoxymetopon remain limited compared to its methoxy analogue [3].
Mitigation of Adverse Effects: Research on 14-methoxymetopon demonstrated that while it acts as a potent full µ-agonist for analgesia, it exhibits a ceiling effect for certain side effects like respiratory depression and gastrointestinal transit inhibition. This suggests that 14-alkoxy substitutions might partially dissociate (or "bias") receptor signaling pathways. The ethoxy analogue was designed to explore whether this beneficial effect profile could be maintained or enhanced with slightly larger substituents, potentially through altered engagement with receptor sub-types (e.g., κ-receptor interactions) or biased agonism [1] [4] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7